6-Methoxy-7-methyl-7h-purine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
38917-24-7 |
|---|---|
Molekularformel |
C7H8N4O |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
6-methoxy-7-methylpurine |
InChI |
InChI=1S/C7H8N4O/c1-11-4-10-6-5(11)7(12-2)9-3-8-6/h3-4H,1-2H3 |
InChI-Schlüssel |
DWASFGYCBLNRDY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1C(=NC=N2)OC |
Herkunft des Produkts |
United States |
Synthetic Methodologies for 6 Methoxy 7 Methyl 7h Purine and Analogues
Direct Synthetic Routes to 6-Methoxy-7-methyl-7H-Purine
Direct synthesis of this compound often involves the methylation of a pre-existing 6-methoxypurine (B85510) scaffold or the methoxylation of a 7-methylpurine derivative.
Regioselective Alkylation Strategies for N7-Substitution
Achieving regioselective N7-alkylation of purines is a significant challenge in purine (B94841) chemistry, as direct alkylation often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the thermodynamically more stable and major product. nih.govacs.org However, specific methods have been developed to favor the formation of the N7-substituted product.
One approach involves the use of a non-nucleophilic strong base, such as TMP·MgCl (2,2,6,6-tetramethylpiperidine magnesium chloride), which can coordinate to the purine ring and direct methylation specifically to the N7 position. For instance, the reaction of 6-bromopurine (B104554) with methyl iodide in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF) can produce 6-bromo-7-methyl-7H-purine, although purification is necessary to separate it from the N9-isomer.
Another strategy utilizes a protecting group at the N9 position to force alkylation at N7. For example, purines protected at N9 with a p-methoxybenzyl group can be selectively methylated at the N7 position using trimethyloxonium (B1219515) tetrafluoroborate (B81430) in 2,2,2-trifluoroethanol. rsc.org Subsequent removal of the protecting group yields the N7-methylated purine. rsc.org
The choice of alkylating agent and reaction conditions also plays a crucial role. While methyl iodide often leads to mixtures, specific reagents and catalysts can enhance N7 selectivity. nih.govub.edu For instance, the reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl4 as a catalyst has been developed as a direct regioselective method for introducing tert-alkyl groups at the N7 position. nih.govacs.orgresearchgate.netacs.orgnih.gov
| Starting Material | Alkylating Agent | Base/Catalyst | Solvent | Product | Yield | Reference(s) |
| 6-Bromopurine | Methyl iodide | NaH | DMF | 6-Bromo-7-methyl-7H-purine | Not specified | |
| 6-Bromopurine | [¹¹C]CH₃OTf | TMP·MgCl | THF | 6-Bromo-7-([¹¹C]methyl)-7H-purine | 20.5 ± 5.2% (radiochemical) | |
| N9-(p-Methoxybenzyl)purine | Trimethyloxonium tetrafluoroborate | - | 2,2,2-Trifluoroethanol | N7-Methyl-N9-(p-methoxybenzyl)purinium | Not specified | rsc.org |
| N-Trimethylsilylated 6-chloropurine (B14466) | tert-Butyl bromide | SnCl₄ | Dichloroethane | 7-(tert-Butyl)-6-chloropurine | Not specified | nih.gov |
Precursor-Based Synthesis from Functionalized Purines (e.g., 6-Chloropurines, 6-Methylthiopurines)
A common and effective route to this compound involves the use of functionalized purine precursors, such as 6-chloropurines or 6-methylthiopurines. These precursors allow for the introduction of the methoxy (B1213986) group at the C6 position via nucleophilic aromatic substitution.
The synthesis often begins with the N7-methylation of the functionalized purine. For example, 6-chloropurine can be regioselectively methylated at the N7 position to yield 6-chloro-7-methyl-7H-purine. jst.go.jp This intermediate can then be treated with sodium methoxide (B1231860) in methanol (B129727) to replace the chlorine atom with a methoxy group, affording this compound. clockss.org A similar strategy can be employed starting from 6-methylthiopurine. acs.org
The synthesis of 2-amino-6-methoxy-7-methyl-7H-purine has been reported from 2-amino-6-chloro-7-methyl-7H-purine by reaction with sodium methoxide in methanol, achieving a 92% yield. clockss.org
| Precursor | Reagent(s) | Product | Yield | Reference(s) |
| 6-Chloro-7-methyl-7H-purine | Sodium methoxide/Methanol | This compound | Not specified | clockss.org |
| 2-Amino-6-chloro-7-methyl-7H-purine | Sodium methoxide/Methanol | 2-Amino-6-methoxy-7-methyl-7H-purine | 92% | clockss.org |
| 7-(tert-Butyl)-6-chloropurine | Sodium methoxide/Methanol | 7-(tert-Butyl)-6-methoxy-7H-purine | Not specified | nih.gov |
| 6-Methylthiopurine | N7-tert-butylation followed by other steps | N/A | Not specified | acs.org |
General Approaches to Purine Synthesis Relevant to Methoxy- and Methylated Derivatives
The construction of the purine ring system itself provides an alternative pathway to substituted purines like this compound. These de novo synthesis methods involve the cyclization of appropriately substituted imidazole (B134444) or pyrimidine (B1678525) precursors.
Cyclization Reactions of Imidazole and Pyrimidine Precursors
The synthesis of the purine ring can be achieved by building upon either an imidazole or a pyrimidine ring. rsc.org
From Imidazole Precursors: The Traube purine synthesis is a classic example, involving the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon source like formic acid or a derivative. To obtain a 7-methylated purine, a 4-amino-5-formamidopyrimidine with a methyl group on the N5-amino nitrogen can be cyclized.
More contemporary methods describe the synthesis of purines from 5-substituted 4-nitroimidazole (B12731) derivatives. mdpi.com These imidazole precursors can be transformed into intermediates that are then cyclized to form the purine ring. mdpi.com This approach allows for the synthesis of purines that may not have substituents at certain positions, which can be difficult to achieve via other methods. mdpi.com The biosynthesis of purines in nature also proceeds through imidazole intermediates, highlighting the fundamental nature of this synthetic route. nih.govegyankosh.ac.in
From Pyrimidine Precursors: The de novo biosynthesis of purine nucleotides starts with the assembly of an imidazole ring onto a ribose-5-phosphate (B1218738) backbone, which is then fused with atoms from aspartate, bicarbonate, and formyl-tetrahydrofolate to form the pyrimidine portion of the purine ring. weebly.com In chemical synthesis, a substituted pyrimidine can serve as the starting point for building the fused imidazole ring. For instance, 5,6-diaminopyrimidines can be cyclized with various reagents to form the purine skeleton. rsc.org
| Precursor Type | General Reaction | Relevance to this compound |
| Imidazole | Cyclization of 4,5-diaminoimidazoles with a one-carbon source. | Allows for the construction of the purine core with pre-installed substituents on the imidazole ring. |
| Pyrimidine | Cyclization of 4,5-diaminopyrimidines with a one-carbon source. | A versatile method where a suitably substituted pyrimidine can lead to the desired purine. |
Nucleophilic Aromatic Substitution at the C6 Position
Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing substituents at the C6 position of the purine ring, particularly when starting with a 6-halopurine. researchgate.netnih.gov The electron-withdrawing nature of the purine ring system facilitates the displacement of a good leaving group, such as a halogen, by a nucleophile.
For the synthesis of 6-methoxy derivatives, sodium methoxide is a commonly used nucleophile. clockss.org The reaction of a 6-chloropurine with sodium methoxide in an appropriate solvent like methanol readily yields the corresponding 6-methoxypurine. clockss.org This reaction is a crucial step in many synthetic routes to this compound, often following the N7-methylation of the 6-chloropurine precursor. clockss.org This method is also applicable for introducing other O-, N-, and C-substituents at the C6 position. researchgate.netmdpi.comresearchgate.net
| Substrate | Nucleophile | Product | Reference(s) |
| 6-Chloropurine | Sodium methoxide | 6-Methoxypurine | clockss.org |
| 6-Chloropurine derivatives | Aromatic amines | 6-(Arylamino)purines | mdpi.comresearchgate.net |
| 6-Halopurine ribosides | Various nucleophiles | C6-substituted purine nucleosides | researchgate.net |
O-Methylation and N-Methylation Reactions
Methylation is a fundamental transformation in the synthesis of this compound. Both O-methylation to form the methoxy group and N-methylation to introduce the methyl group at the N7 position are critical steps.
O-Methylation: While direct O-methylation of a 6-hydroxypurine (hypoxanthine) can be challenging due to the tautomeric nature of the substrate and the potential for N-methylation, it is a known reaction in certain contexts. acs.orgresearchgate.net In biological systems, enzymes catalyze the O-methylation of N-hydroxyxanthines. acs.org In synthetic chemistry, the introduction of the methoxy group is more commonly achieved through the nucleophilic substitution of a 6-halopurine as described previously. clockss.org Modification of the ribose moiety at the 2'-position via 2'-O-methylation is also a common post-transcriptional modification in RNA. nsf.govpnas.orgacs.org
N-Methylation: The N-methylation of purines can occur at various nitrogen atoms, and achieving regioselectivity is a primary concern. capes.gov.br Alkylation of purines with alkyl halides under basic conditions often results in a mixture of N7 and N9 isomers. acs.orgub.edu Diazomethane has also been used for N-methylation, which can sometimes lead to C-methylation as a side reaction. publish.csiro.au To favor N7-methylation, strategies such as using specific bases, protecting groups, or specialized methylating agents are employed, as detailed in the regioselective alkylation section. rsc.org Further methylation of N-methylated purines can lead to di-methylated products. clockss.orgjst.go.jp
Advanced Synthetic Transformations for Purine Ring Functionalization
The functionalization of the purine ring is a critical area of research, aiming to create a diverse range of analogs for drug discovery. thieme.denih.gov Advanced synthetic methodologies have been developed to introduce various substituents onto the purine scaffold with high precision and efficiency. These methods are crucial for exploring the structure-activity relationships of purine derivatives.
Regioselective C-H functionalization has emerged as a powerful tool for the direct modification of the purine ring, offering an atom-economical alternative to traditional methods that often require pre-functionalized substrates. rsc.orgnih.gov This approach allows for the selective activation and subsequent derivatization of specific C-H bonds within the purine core, such as the C2, C6, and C8 positions. rsc.orgmdpi.com
Recent studies have demonstrated the direct C-H cyanation of purines, primarily at the electron-rich C8 position of the imidazole motif. mdpi.com This transformation is achieved through a sequence involving triflic anhydride (B1165640) activation, nucleophilic cyanation with trimethylsilyl (B98337) cyanide (TMSCN), and subsequent elimination. mdpi.com The regioselectivity can be influenced by directing groups; for instance, a 6-diethylamino group can direct cyanation to the C2 position. mdpi.com This method tolerates a variety of functional groups and provides access to 8-cyanated purine derivatives, which are valuable precursors for further chemical modifications. mdpi.com
Another significant advancement is the palladium-catalyzed C-H arylation of purines. For example, the arylation of 6-phenyl-7-deazapurine analogs at the C8 position has been achieved using aryl halides. mdpi.com While direct arylation can sometimes result in low to moderate yields, a two-step process involving iridium-catalyzed C-H borylation followed by a Suzuki coupling reaction offers a more efficient route to 8-arylated products. mdpi.com
The development of these regioselective C-H functionalization methods provides a more streamlined and versatile approach to synthesizing complex purine derivatives, overcoming the limitations of multi-step synthetic sequences. rsc.orgmdpi.com
Table 1: Examples of Regioselective C-H Functionalization of Purines
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 6-Chloropurine | 1. Triflic anhydride, TMSCN, CH2Cl2, -78 °C to rt; 2. Base | 8-Cyano-6-chloropurine | Moderate to excellent | mdpi.com |
| 6-Phenyl-7-deazapurine (Bn protected) | Pd(OAc)2, P(o-tol)3, K2CO3, DMA, 120 °C | 8-Aryl-6-phenyl-7-deazapurine | 0-41% | mdpi.com |
| 6-Phenyl-7-deazapurine (Bn protected) | 1. [Ir(cod)(OMe)]2, dtbpy, B2pin2, octane, 80 °C; 2. Aryl halide, Pd(PPh3)4, Na2CO3, DME/H2O, 80 °C | 8-Aryl-6-phenyl-7-deazapurine | 79-95% | mdpi.com |
Transition-metal-catalyzed cross-coupling reactions are fundamental in the synthesis of functionalized purines, particularly utilizing halopurines as starting materials. thieme.dersc.org These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the purine ring. researchgate.neteie.gr
The Suzuki-Miyaura coupling, which pairs halopurines with boronic acids or their derivatives, is a widely used method for introducing aryl and alkenyl substituents at the C2, C6, and C8 positions. researchgate.net This reaction is valued for its mild conditions and tolerance of various functional groups. researchgate.net For instance, 6-chloro-7-methyl-7H-purine can be coupled with various arylboronic acids in the presence of a palladium catalyst to yield 6-aryl-7-methyl-7H-purines. jst.go.jp Similarly, photoredox/nickel dual catalysis has been successfully employed for the sp2–sp3 cross-coupling of chloropurines with alkyl bromides, allowing for the direct and regiospecific installation of alkyl groups. nih.gov This method is particularly advantageous as it can be performed on unprotected nucleosides. nih.gov
The Heck reaction provides a means to introduce alkenyl groups, while the Sonogashira coupling is used for the installation of alkynyl moieties. vscht.cz These reactions have been instrumental in creating a wide array of purine analogues with potential applications in drug discovery. mdpi.com The development of ligand-free catalytic systems for these cross-coupling reactions is also an area of active research, aiming to create more cost-effective and sustainable synthetic processes. rsc.org
Table 2: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions of Halopurines
| Halopurine | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |
| 6-Chloro-7-methylpurine | Arylboronic acid | Pd catalyst, base | 6-Aryl-7-methyl-7H-purine | Not specified | jst.go.jp |
| 6-Chloropurine nucleoside | Alkyl bromide | Ir(ppy)2(dtbbpy)PF6, NiCl2·glyme, dtbbpy, MeCN/H2O, blue LEDs | 6-Alkylpurine nucleoside | Good | nih.gov |
| 2-, 6-, or 8-Halopurines | Aryl/Alkenylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), base | 2-, 6-, or 8-Aryl/Alkenylpurines | Good to high | researchgate.net |
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become an invaluable tool for the synthesis and modification of purine analogues. mdpi.comsoton.ac.uk This reaction is characterized by its high efficiency, specificity, and mild reaction conditions, making it ideal for the late-stage functionalization of complex molecules like purine nucleosides. nih.gov
A common strategy involves the introduction of an azide (B81097) or an alkyne handle onto the purine scaffold, which can then be "clicked" with a complementary molecule. mdpi.com For example, azidopurines, which can be prepared from the corresponding halopurines, serve as versatile intermediates for click reactions. thieme.de These reactions have been used to attach a wide variety of functionalities to the purine ring, including fluorescent dyes, peptides, and other reporter groups, facilitating the development of biological probes and imaging agents. thieme.deglenresearch.com
In one approach, a C6-chloro-purine can be converted to a C6-azido derivative, which then undergoes a click reaction with various alkynes to produce triazole-modified purines. mdpi.com The resulting 1,2,3-triazole ring is not just a linker but can also be an integral part of the pharmacophore, contributing to the biological activity of the final compound. nih.gov Click chemistry has also been employed to synthesize libraries of purine-based compounds for high-throughput screening of enzyme inhibitors. mdpi.com For instance, alkyne-derivatized purine analogs have been reacted with a panel of azides to generate a diverse library of potential kinase inhibitors. mdpi.com
Table 3: Examples of Click Chemistry in Purine Analogue Synthesis
| Purine Derivative | Click Reaction Partner | Conditions | Product | Application | Reference |
| C6-Azido purine | Terminal alkyne | Cu(I) catalyst | 1,2,3-Triazole-substituted purine | Biological probes, potential therapeutics | mdpi.com |
| Alkyne-derivatized purine analog | Aromatic azide | Cu(I) catalyst | Library of triazole-containing purine derivatives | Enzyme inhibitor screening | mdpi.com |
| Azido-modified nucleoside | Terminal alkyne | CuI, DIPEA, H2O/t-BuOH/CH3CN | Triazole-linked nucleoside analog | Antiviral and antitumor agents | nih.gov |
Chemical Reactivity and Derivatization of the 6 Methoxy 7 Methyl 7h Purine Scaffold
Reactivity of the Purine (B94841) Nucleus in Substituted Systems
The reactivity of the purine ring is significantly influenced by its substituents. In the case of 6-methoxy-7-methyl-7H-purine, the presence of these groups activates or deactivates specific positions, directing the outcomes of electrophilic and nucleophilic reactions.
The C8 position of the purine nucleus, located on the electron-rich imidazole (B134444) ring, is the primary site for electrophilic attack. This reactivity is further enhanced by the electron-donating nature of the 6-methoxy group. While direct electrophilic substitution can be challenging, modern synthetic methods, particularly transition-metal-catalyzed C-H bond activation, have enabled efficient functionalization at this site. nih.govresearchgate.net These reactions provide a direct route to C8-substituted purine analogues, which are of significant interest in medicinal chemistry.
For instance, palladium-catalyzed direct arylation of purine nucleosides has been successfully demonstrated, selectively activating the C8-H bond. nih.gov Similarly, cobalt-catalyzed direct alkylation of 8-H purines with reagents like tetrahydrofuran (B95107) has been developed, offering a complementary approach to classical cross-coupling reactions. These methods often bypass the need for pre-functionalization (e.g., halogenation) of the purine ring, representing a more atom-economical approach.
| Reaction Type | Catalyst/Reagents | Substrate Example | Position of Functionalization | Reference |
|---|---|---|---|---|
| Direct C8-H Arylation | Pd(OAc)₂ / CuI | Adenosine (B11128) | C8 | nih.govresearchgate.net |
| Direct C8-H Alkylation | CoCl₂ | 9-benzyl-6-methoxyl-9H-purine | C8 | |
| Direct C-H Cyanation | Tf₂O, TMSCN | 6-substituted purines | C8 | mdpi.com |
The C8 position of guanine (B1146940) moieties is also particularly susceptible to modification by reactive oxygen and nitrogen species, leading to the formation of derivatives like 8-hydroxyguanine (B145757) and 8-nitroguanine (B15626) in biological systems. nih.gov This highlights the inherent reactivity of the C8 position towards electrophilic agents.
Nucleophilic substitution reactions on the purine ring primarily occur at the electron-deficient pyrimidine (B1678525) portion, specifically at the C2 and C6 positions. The regioselectivity is heavily dependent on the nature of the leaving group and the attacking nucleophile. nih.gov In many synthetic schemes, a halogen, such as chlorine, is introduced at the C6 position to facilitate substitution by a wide range of nucleophiles, including amines, alkoxides, and thiols. nih.govnih.gov
Alkylation of the purine ring nitrogens is also a key reaction. Direct alkylation of 6-substituted purines often yields a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the thermodynamically more stable and predominant product. nih.govacs.org However, specific reaction conditions can be employed to favor the N7 isomer. For example, the use of N-trimethylsilylated purines with a tert-alkyl halide and a SnCl₄ catalyst has been developed for the direct and regioselective introduction of tert-alkyl groups at the N7 position. nih.govacs.org The presence of bulky substituents at the C6 position can sterically hinder the N7 position, thereby directing incoming electrophiles to the N9 position. researchgate.net
In this compound, the N7 position is already occupied, precluding further substitution at that site and simplifying the outcome of potential N-alkylation reactions elsewhere on the ring, although such reactions are less common. The primary site for nucleophilic attack would be C6, involving the displacement of the methoxy (B1213986) group, or C2 if a suitable leaving group is present there.
Purines can exist as two principal tautomers, the 7H and 9H forms, which differ in the position of a hydrogen atom on the imidazole ring. nih.gov In an unsubstituted purine, the 9H tautomer is generally more stable and favored over the 7H form. stackexchange.comiaea.org This preference is attributed to factors like reduced lone-pair repulsion and greater aromaticity in the 9H form. nih.govstackexchange.com
The tautomeric equilibrium is a critical determinant of reactivity and can be influenced by substituents, solvent polarity, and metal complexation. nih.govias.ac.inresearchgate.net For instance, the position of the tautomeric equilibrium affects base-pairing interactions and can have significant biological implications. ias.ac.innih.gov
However, in the specific case of this compound, the presence of the methyl group at the N7 position "locks" the molecule into the 7H tautomeric form. This eliminates the 7H/9H equilibrium, leading to a single, well-defined constitutional isomer. This structural rigidity has a profound impact on the molecule's reactivity. By fixing the geometry and electronic distribution, the N7-methylation ensures that reactions occur on a single, predictable tautomeric species, which can simplify reaction outcomes and is a crucial feature in the design of molecules with specific biological targets.
Specific Chemical Modifications of this compound
The functional groups attached to the purine scaffold provide specific handles for further chemical derivatization.
The 6-methoxy group on the purine ring behaves as a moderately good leaving group, making the C6 position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups at this position. The methoxy group can be displaced by stronger nucleophiles, providing access to a diverse range of 6-substituted purine derivatives.
Common transformations include:
Amination: Reaction with various primary or secondary amines to yield 6-aminopurine derivatives (adenine analogues). This is a cornerstone reaction in the synthesis of many biologically active purine compounds.
Thiolation: Displacement by sulfur nucleophiles, such as sodium hydrosulfide, to produce 6-mercaptopurines. These compounds are important as therapeutic agents and synthetic intermediates. nih.gov
Hydrolysis: Conversion of the 6-methoxy group to a 6-hydroxyl group (a 6-oxopurine), effectively transforming the scaffold into a hypoxanthine (B114508) or guanine analogue depending on other substituents. This can be achieved under acidic or basic conditions. In some biological contexts, enzymes can catalyze the replacement of a 6-methoxy substituent with an oxygen atom. nih.gov
| Reagent/Nucleophile | Product Type | Example Transformation |
|---|---|---|
| Ammonia (NH₃) or Amines (R-NH₂) | 6-Aminopurines | 6-methoxypurine (B85510) → 6-aminopurine (Adenine) |
| Sodium Hydrosulfide (NaSH) | 6-Mercaptopurines | 6-methoxypurine → 6-mercaptopurine (B1684380) |
| Hydroxide (B78521) (OH⁻) / Acid (H₃O⁺) | 6-Oxopurines | 6-methoxypurine → Hypoxanthine |
The N7-methyl group imparts a permanent positive charge on the imidazole ring, making the compound a purinium salt. This feature significantly alters the electronic properties of the entire ring system, generally increasing the electrophilicity of the purine carbons.
The covalent bond between the N7 nitrogen and the methyl group is generally stable. However, N-alkyl groups on purines can be susceptible to cleavage under specific chemical or enzymatic conditions. For example, the stability of an N7-alkyl group can be influenced by its size; N7-tert-butyl groups have been shown to be labile in acidic solutions. nih.govacs.org While the N7-methyl group is more robust, its removal (N-demethylation) could potentially be achieved using specialized reagents, although this is a challenging transformation. Such a reaction would generate the corresponding 6-methoxypurine, reintroducing the possibility of 7H/9H tautomerism. The presence of the N7-methyl group is a defining structural feature, and its alteration is not a common synthetic strategy but represents a potential, albeit difficult, modification pathway.
Functionalization of the Imidazole and Pyrimidine Rings (e.g., C2, C8)
The functionalization of the imidazole and pyrimidine rings of the purine scaffold at the C2 and C8 positions is a key strategy for creating structural diversity. Various synthetic methodologies have been developed to introduce a wide range of substituents at these positions, thereby modulating the electronic properties and biological activities of the resulting molecules.
Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the C-C and C-N bond formation at the C2 and C8 positions of purines. mdpi.com Palladium and nickel catalysts are commonly employed to facilitate these transformations, enabling the introduction of aryl, heteroaryl, and alkyl groups. For instance, Suzuki, Stille, and Sonogashira coupling reactions can be utilized to introduce carbon-based substituents, while Buchwald-Hartwig amination allows for the formation of C-N bonds.
While specific studies focusing exclusively on the C2 and C8 functionalization of this compound are limited, the general reactivity patterns of purines provide valuable insights. The electronic nature of the substituents at other positions on the purine ring can influence the reactivity of the C2 and C8 positions. The electron-donating 6-methoxy group may modulate the reactivity of these positions towards electrophilic or nucleophilic attack.
A new purine derivative, 6-methoxy-7-methyl-8-oxoguanine, has been isolated, highlighting the potential for functionalization at the C8 position. nih.gov The introduction of an oxo group at C8 significantly alters the electronic landscape of the molecule and can provide a handle for further derivatization.
Table 1: Examples of Functionalization Reactions at C2 and C8 of the Purine Scaffold
| Position | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| C2 | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl |
| C8 | Stille Coupling | Organostannane, Pd catalyst | Alkyl, Aryl |
| C2 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl |
| C8 | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino |
| C8 | Oxidation | Oxidizing agent | Oxo |
Investigation of Reaction Mechanisms for Purine Derivatives
Understanding the reaction mechanisms underlying the derivatization of purines is crucial for optimizing reaction conditions and predicting the outcomes of new transformations. The investigation of these mechanisms often involves a combination of kinetic studies, spectroscopic analysis, and computational modeling.
One area of mechanistic investigation has been the alkaline-induced opening of the imidazole ring of N7-alkylated purines. umich.edu For example, the study of 7-methylguanosine (B147621) revealed that N7-alkylation makes the imidazole ring susceptible to nucleophilic attack by hydroxide ions, leading to ring fission. umich.edu This process is initiated by the electron deficiency at the C8 position, which is enhanced by the positive charge on the N7 nitrogen. A proposed mechanism involves the nucleophilic attack of a hydroxyl ion at the C8 position, forming a carbinolamine intermediate. umich.edu Subsequent rearrangement and bond cleavage lead to the opening of the imidazole ring.
While this specific study was conducted on 7-methylguanosine, the principles can be extended to understand the stability and reactivity of this compound under basic conditions. The presence of the methyl group at N7 in the target scaffold suggests a similar susceptibility to imidazole ring opening, although the electronic effect of the 6-methoxy group would also play a role in modulating the reaction rate.
The mechanisms of metal-catalyzed cross-coupling reactions at the purine core have also been extensively studied. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. The specific ligands on the metal center, the nature of the base, and the solvent can all influence the efficiency and selectivity of these reactions.
Table 2: Key Mechanistic Steps in Purine Derivatization
| Reaction Type | Key Intermediate/Transition State | Description |
| Imidazole Ring Opening (Alkaline) | Carbinolamine intermediate | Nucleophilic attack of hydroxide at C8, leading to a tetrahedral intermediate. |
| Suzuki Coupling | Oxidative addition complex | The palladium catalyst inserts into the C-X bond (X = halide) of the purine. |
| Stille Coupling | Transmetalation | The organic group is transferred from the organostannane reagent to the palladium center. |
| Buchwald-Hartwig Amination | Reductive elimination | The new C-N bond is formed, and the active palladium catalyst is regenerated. |
Structure Activity Relationship Sar Studies of 6 Methoxy 7 Methyl 7h Purine Analogues
Methodological Frameworks in SAR Elucidation
The elucidation of SAR for purine (B94841) analogues leverages a combination of computational and experimental techniques to correlate specific structural features with biological outcomes.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.comresearchgate.net For purine derivatives, 2D and 3D QSAR studies are employed to identify key physicochemical properties that govern their interactions with biological targets. researchgate.netnih.gov These models are developed using a "training set" of molecules with known activities to create a predictive equation. mdpi.com This equation can then be used to estimate the activity of new, untested compounds.
The process involves calculating a variety of molecular descriptors for each compound, which can be categorized as:
Electronic: Descriptors related to the electron distribution, such as atomic charges and dipole moments.
Steric: Descriptors that describe the size and shape of the molecule.
Hydrophobic: Descriptors that quantify the lipophilicity of the molecule.
Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) and partial least squares (PLS) are used to build the QSAR model. researchgate.net The validity and predictive power of the resulting model are then assessed using internal and external validation techniques. researchgate.netmdpi.com For instance, a QSAR study on a series of purine nucleoside phosphorylase inhibitors demonstrated the utility of this approach in designing novel inhibitors with improved potency. nih.gov
| QSAR Model Type | Key Descriptors | Statistical Method | Application Example |
|---|---|---|---|
| 2D-QSAR | Topological indices, H-Donor/Acceptor counts | Partial Least Squares (PLS) | Predicting inhibitory activity against c-Src tyrosine kinase. researchgate.net |
| 3D-QSAR (CoMFA/CoMSIA) | Steric and electrostatic fields | Partial Least Squares (PLS) | Designing inhibitors of purine nucleoside phosphorylase (PNP). nih.gov |
| HQSAR | Hologram-based descriptors | Partial Least Squares (PLS) | Predicting inhibitory potency of PNP inhibitors. nih.gov |
Both ligand-based and structure-based approaches are integral to the design of purine analogues.
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. gardp.orgnih.gov This approach relies on the knowledge of molecules that are known to interact with the target. gardp.orgnih.gov By analyzing the common structural features and properties of these active compounds, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity.
Structure-based drug design (SBDD) , on the other hand, utilizes the known 3D structure of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. ucl.ac.ukmdpi.com This allows for the rational design of ligands that can fit precisely into the binding site of the target. acs.orgnih.gov Molecular docking simulations are a key component of SBDD, predicting the binding conformation and affinity of a ligand to its target. mdpi.com This information guides the modification of the ligand to improve its interaction with the receptor. nih.gov
The integration of both LBDD and SBDD approaches often leads to the successful design of potent and selective ligands. mdpi.com
Influence of Molecular Modifications on Biological Activity
The biological activity of 6-Methoxy-7-methyl-7H-purine analogues can be significantly altered by even minor changes to their molecular structure. nih.govmdpi.com
The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis of purine analogues helps to understand the preferred spatial arrangement of atoms and how this influences binding. The flexibility of a molecule, or its ability to adopt different conformations, can also play a key role. nih.gov
For instance, introducing a rigid ring system, such as a methanocarba ring, in place of the more flexible ribose group in purine nucleosides can lock the molecule into a receptor-preferred conformation, leading to enhanced affinity and selectivity. researchgate.net Conversely, in some cases, increased flexibility can allow a molecule to better adapt to the binding site of a target enzyme. nih.gov
The nature and position of substituents on the purine ring have a profound impact on biological activity due to their steric and electronic effects.
Steric Effects: The size and shape of a substituent can influence how well a molecule fits into a binding pocket. youtube.com A bulky substituent may hinder binding if the pocket is small, while a smaller group might not provide enough contact for a strong interaction. For example, the addition of a methyl group can extend into a lipophilic pocket, enhancing binding. nih.gov
Electronic Effects: Substituents can alter the electron distribution within the purine ring, which can affect its ability to form key interactions with the target. rsc.org Electron-donating groups, like a methoxy (B1213986) group, can increase the electron density of the purine ring, potentially enhancing hydrogen bonding or other electrostatic interactions. rsc.org Conversely, electron-withdrawing groups can decrease electron density. rsc.org For example, a QSAR study on 6-methoxy benzamides found that electron-donating groups at a specific position increased biological activity. nih.gov
The interplay between steric and electronic effects is complex and often context-dependent. rsc.org A particular substituent might have a favorable electronic effect but an unfavorable steric effect, or vice versa.
| Substituent | Effect Type | Influence on Biological Activity | Example |
|---|---|---|---|
| Methoxy (-OCH3) | Electronic (electron-donating) | Can enhance binding by increasing electron density and potential for hydrogen bonding. rsc.org | In some purine analogues, a methoxy group is associated with increased affinity for adenosine (B11128) receptors. nih.gov |
| Methyl (-CH3) | Steric and Electronic (weakly electron-donating) | Can improve binding by occupying hydrophobic pockets and increasing lipophilicity. nih.gov | Replacement of a 7-methyl group with hydrogen can significantly alter receptor affinity. nih.gov |
Non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, are the primary forces that govern the binding of a ligand to its receptor. scispace.comnih.gov
Hydrogen Bonding: Hydrogen bonds are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. imgroupofresearchers.com The purine scaffold, with its nitrogen and potential oxygen atoms, provides multiple opportunities for hydrogen bonding. acs.org The N7 atom of the purine ring, for instance, can act as a hydrogen bond acceptor, which can be crucial for enhancing affinity. mdpi.com
The optimization of both hydrogen bonding and hydrophobic interactions is a key strategy in the design of potent and selective purine-based ligands. nih.gov
Computational Chemistry and Molecular Modeling of 6 Methoxy 7 Methyl 7h Purine
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a biological target.
Prediction of Binding Poses and Affinities with Biological Targets
The purine (B94841) scaffold is a well-known "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets. Molecular docking studies on purine analogues have identified several key protein families as potential targets. For 6-Methoxy-7-methyl-7H-purine, it is anticipated that it would show affinity for targets similar to those of its structural relatives.
Computational studies on 6-bromo-7-methyl-7H-purine, a close analogue, have utilized molecular docking software like AutoDock Vina to evaluate its binding affinity against the ATP-binding sites of various kinases. Similarly, derivatives of 7-methylguanine (B141273) have been shown through modeling to bind to poly(ADP-ribose) polymerases (PARPs). Other computationally-screened targets for 7H-purines include DprE1, an essential enzyme in Mycobacterium tuberculosis. These findings suggest that this compound could be a candidate for docking studies against these and other related enzymes. The binding affinity, often expressed as a docking score or estimated binding free energy (in kcal/mol), indicates the stability of the ligand-target complex.
| Potential Biological Target Class | Specific Examples from Analogue Studies | Common Docking Software Used | Reference |
|---|---|---|---|
| Protein Kinases | EGFR, HER2, TTK, CLK2 | AutoDock Vina | |
| Poly(ADP-ribose) Polymerases | PARP-1, PARP-2 | Not specified | |
| Mycobacterial Enzymes | Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) | Not specified | |
| Purinergic Receptors | Adenosine (B11128) A3 Receptor | Not specified |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Van der Waals Forces)
The predicted binding pose from molecular docking allows for a detailed analysis of the intermolecular forces that stabilize the ligand-protein complex. These interactions are critical for binding affinity and selectivity.
For this compound, the key interactions would involve:
Hydrogen Bonds: The purine core contains several nitrogen atoms (N1, N3, N9) that can act as hydrogen bond acceptors. The oxygen atom of the 6-methoxy group can also serve as a hydrogen bond acceptor.
Pi-Stacking: The aromatic purine ring system can engage in π-π stacking interactions with aromatic amino acid residues in the target's binding site, such as tyrosine, phenylalanine, or tryptophan.
Hydrophobic Interactions: The 7-methyl group provides a hydrophobic moiety that can interact favorably with nonpolar pockets within the binding site.
A molecular modeling study on the interaction between 7-methylguanine and the active site of PARP-1 illustrated these forces clearly. The analysis revealed two hydrogen bonds between the purine's lactam group and the backbone of a glycine (B1666218) residue (Gly863), π-stacking between the purine ring and a tyrosine side chain (Tyr907), and a hydrophobic interaction between the 7-methyl group and an alanine (B10760859) residue (Ala898). It is highly probable that this compound would engage in a similar pattern of interactions with its biological targets.
| Structural Feature of this compound | Type of Interaction | Potential Interacting Partner (Amino Acid Residue) | Reference (by Analogy) |
|---|---|---|---|
| Purine Ring Nitrogens (N1, N3, N9) | Hydrogen Bond (Acceptor) | Hydrogen bond donors (e.g., Lys, Arg, Ser, Thr) | |
| 6-Methoxy Group (Oxygen) | Hydrogen Bond (Acceptor) | Hydrogen bond donors (e.g., Ser, Thr, Gln, Asn) | |
| Purine Aromatic System | π-π Stacking | Aromatic residues (e.g., Tyr, Phe, Trp) | |
| 7-Methyl Group | Hydrophobic / Van der Waals | Aliphatic/nonpolar residues (e.g., Ala, Val, Leu, Ile) |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic nature of molecules and their complexes over time, offering a more realistic representation than static docking poses.
Dynamics of Ligand-Protein Interactions
Following molecular docking, MD simulations are frequently used to assess the stability of the predicted binding pose. By simulating the ligand-protein complex in a virtual aqueous environment, researchers can observe whether the key intermolecular interactions are maintained over time. A study on 7-methylguanine bound to PARP-1 used MD simulations to confirm that the crucial hydrogen bonds and π-stacking interactions identified in the initial docking pose remained stable throughout the simulation trajectory. This provides greater confidence in the predicted binding mode. Such simulations can also reveal the role of water molecules in mediating ligand-protein interactions and highlight dynamic conformational changes in the protein upon ligand binding.
Quantum Mechanical Calculations
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules with high accuracy.
Research on purine analogues has extensively used DFT methods to understand their intrinsic properties. For instance, the structure and vibrational spectra of 6-methoxypurine (B85510) have been analyzed using DFT calculations with the B3LYP functional and basis sets such as 6-31G* and 6-311+G**. These studies provide a detailed assignment of infrared and Raman spectral features.
Furthermore, QM calculations can predict chemical reactivity. A computational study of 6-bromo-7-methyl-7H-purine used DFT (B3LYP/6-31G*) to predict that the C6 position is more electrophilic than the C2 position, correctly forecasting its reactivity in nucleophilic substitution reactions. A similar DFT analysis of this compound could provide valuable information on its electron distribution, molecular electrostatic potential (MEP), and the energies of its frontier molecular orbitals (HOMO and LUMO), which are all crucial for understanding its reactivity and interaction potential.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric and electronic structures, providing insights into the stability and reactivity of compounds like this compound. nih.govresearchgate.net
Electronic Structure: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry and the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. nih.govnih.gov For purine derivatives, these calculations help understand their electronic behavior and potential for intermolecular interactions. researchgate.net For instance, studies on adenine (B156593) tautomers show that while orbital energies can be insensitive to tautomerism, other electronic properties like the dipole moment can change significantly. worldscientific.com
Reactivity and Molecular Electrostatic Potential (MEP): The molecular electrostatic potential (MEP) map is a valuable DFT-derived tool that visualizes the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting how the molecule will interact with other reagents or biological targets. nih.govresearchgate.net In purine analogs, heteroatoms like nitrogen and oxygen typically appear as the most electron-rich, nucleophilic sites, while hydrogen atoms linked to them are often electrophilic. nih.gov For related compounds like 6-bromo-7-methyl-7H-purine, DFT calculations have been used to predict the higher electrophilicity at the C6 position, which was subsequently confirmed by experimental reactions like Suzuki-Miyaura coupling.
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity, chemical hardness, and softness. Such descriptors for purine derivatives help in systematically evaluating their potential as, for example, corrosion inhibitors or biologically active agents. researchgate.net
Table 1: Key Electronic Properties and Reactivity Descriptors from DFT Calculations for a Model Purine System
| Property | Description | Typical Application in Purine Research |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Assessing electron-donating capacity for interactions with biological receptors or metal surfaces. researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Evaluating electron-accepting capacity in charge-transfer reactions. researchgate.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO); indicates chemical stability. | Predicting molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Understanding solubility and the nature of intermolecular forces. worldscientific.com |
| MEP Analysis | Visualizes the electrostatic potential on the molecule's surface. | Identifying sites for nucleophilic and electrophilic attack, crucial for predicting reaction sites. nih.gov |
| Global Reactivity Descriptors | Includes electronegativity (χ), chemical hardness (η), and softness (S). | Quantifying the overall reactivity profile of the molecule for comparative studies. researchgate.net |
Prediction of Spectroscopic Properties
Computational methods are widely used to predict the spectroscopic signatures of molecules, which aids in the interpretation of experimental data and structural confirmation.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These theoretical calculations are valuable for assigning signals in experimental spectra and for differentiating between isomers, such as the N7 and N9-methylated purines. For example, the ¹³C chemical shift of the C5 carbon can be a key differentiator between N7 and N9 isomers in purine derivatives. Low-temperature NMR studies on related compounds like 6-methoxypurine have been used to directly observe the signals of different tautomers (N7-H and N9-H), providing data that can be compared with theoretical predictions. researchgate.net
Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. nih.govpnrjournal.com By comparing the calculated spectrum with the experimental one, researchers can assign specific vibrational modes to different functional groups within the molecule, confirming its structure. researchgate.net Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of each vibrational mode. pnrjournal.com
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov It calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. These calculations can be performed for the molecule in different environments, such as in the gas phase or in a solvent, to better match experimental conditions. nih.gov
Table 2: Computational Methods for Predicting Spectroscopic Properties
| Spectroscopy Type | Computational Method | Predicted Parameters | Application for this compound |
| NMR | GIAO (within DFT) | ¹H and ¹³C chemical shifts, coupling constants. nih.govresearchgate.net | Structural verification, differentiation from isomers (e.g., N9-methyl), and tautomer analysis. researchgate.net |
| FT-IR | DFT (B3LYP) | Vibrational frequencies and intensities. pnrjournal.comresearchgate.net | Assignment of experimental IR bands to specific molecular vibrations and functional groups. nih.gov |
| UV-Vis | TD-DFT | Electronic transition energies, oscillator strengths (λmax). nih.gov | Predicting the UV-Vis absorption spectrum and understanding the electronic transitions involved. acs.org |
Virtual Screening and De Novo Design for Purine Analogues
Virtual screening and de novo design are pivotal computational strategies in modern drug discovery, enabling the efficient exploration of vast chemical spaces to identify novel compounds with desired biological activity. nih.govresearchgate.net These approaches are particularly relevant for discovering new purine analogues targeting a wide range of proteins. nih.gov
Virtual Screening: Virtual screening involves the computational filtering of large libraries of compounds to identify those that are most likely to bind to a specific biological target. This process can be either structure-based or ligand-based.
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. A library of compounds is "docked" into the binding site of the target, and scoring functions are used to rank the compounds based on their predicted binding affinity and complementarity. researchgate.net This approach has been used to screen hundreds of thousands of purine-type compounds from databases like PubChem to identify potential inhibitors for enzymes such as katanin. nih.govresearchgate.net
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of existing active ligands. A reference compound is used to search for other molecules in a database that have similar shapes or chemical features. ufrgs.brnih.gov This strategy was successfully used to find purmorphamine (B1684312) analogs with osteoinductive properties. nih.gov
De Novo Design: De novo design is a computational method for creating entirely new molecules. Instead of searching existing libraries, algorithms build novel chemical structures piece by piece within the constraints of a target's binding site. This approach can lead to the discovery of novel chemical scaffolds that are not present in existing databases. frontiersin.orgnih.gov For purine research, de novo design could be employed to generate unique analogues with optimized binding interactions for a specific target, such as a bacterial guanine (B1146940) riboswitch or a human enzyme. nih.gov
Table 3: A Generalized Workflow for Virtual Screening of Purine Analogues
| Step | Description | Tools and Techniques |
| 1. Target Selection | Identify and prepare the 3D structure of the biological target (e.g., an enzyme, receptor). researchgate.net | Protein Data Bank (PDB), structure preparation software. |
| 2. Library Preparation | Collect and prepare a large digital library of compounds (e.g., purine analogues) for screening. nih.gov | PubChem, ZINC, DrugBank, in-house databases. researchgate.netufrgs.br |
| 3. Docking & Scoring | Computationally dock each compound into the target's binding site and score the interactions. acs.org | AutoDock, FRED, PyRx, GOLD. researchgate.net |
| 4. Hit Selection | Select the top-scoring compounds ("hits") based on their predicted binding affinity and interactions. | Analysis of docking scores and binding poses. |
| 5. Post-Screening Analysis | Further filter hits using computational predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.gov | QSAR models, ADMET prediction software. |
| 6. Experimental Validation | Synthesize and experimentally test the most promising candidates in vitro and in vivo. nih.govresearchgate.net | Biochemical assays, cell-based assays. |
Cheminformatics and Data Mining in Purine Research
Cheminformatics and data mining are interdisciplinary fields that use computational methods to analyze and extract valuable knowledge from chemical and biological data. frontiersin.orgresearchgate.net In purine research, these techniques are essential for managing the vast amount of available information, identifying new drug candidates, and understanding structure-activity relationships. researchgate.netresearchgate.net
Cheminformatics in Drug Discovery: Cheminformatics combines chemical information with data science to optimize the journey from a chemical entity to a drug candidate. frontiersin.org Key applications include:
Chemical Space Analysis: Characterizing the diversity and properties of known purine derivatives to identify novel and unexplored areas of chemical space. researchgate.net
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of purine analogues with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. mdpi.com
Library Design: Designing focused combinatorial libraries of purine analogues with a high probability of containing active compounds. acs.org
Data Management: Creating, storing, and managing large databases of chemical structures and associated biological data. researchgate.net
Data Mining in Purine Research: Data mining techniques are used to discover patterns and correlations in large datasets. This is particularly useful in purine research for:
Hypothesis Generation: Mining clinical and biological data to identify links between purine metabolism, uric acid levels, and various diseases like gout. researchgate.netbohrium.com
Repurposing Existing Drugs: Screening databases of approved drugs to find purine-like molecules that could be repurposed for new therapeutic uses. ufrgs.br
Analysis of Traditional Medicine: Data mining has been applied to analyze prescriptions from traditional Chinese and Tibetan medicine to identify herbs that are frequently used to treat conditions related to purine metabolism disorders, such as hyperuricemia. nih.govtandfonline.com This approach can guide the scientific investigation of natural products as a source of new purine-like therapeutic agents. nih.gov
Predictive Modeling: Using machine learning algorithms to predict biological outcomes, such as blood uric acid levels, based on clinical, dietary, and genetic data. jmir.org
By integrating these computational approaches, researchers can more effectively navigate the complexities of purine chemistry and biology, leading to the faster identification and development of novel therapeutic agents. frontiersin.orgmdpi.com
Table 4: Applications of Cheminformatics and Data Mining in the Purine Drug Discovery Pipeline
| Discovery Phase | Cheminformatics / Data Mining Application | Example |
| Target Identification | Analyzing genomic and proteomic data to find proteins involved in purine metabolic pathways that are suitable drug targets. nih.gov | Identifying key enzymes in the purine salvage pathway of parasites as potential drug targets. nih.gov |
| Hit Identification | Virtual screening of large compound libraries; data mining of literature and patents for known active compounds. nih.govnih.gov | Identifying purine analogues as potential katanin inhibitors through high-throughput virtual screening. nih.gov |
| Lead Optimization | Building QSAR models to predict activity and ADMET properties; analyzing structure-activity relationships (SAR) to guide chemical modifications. mdpi.com | Using QSAR to guide the design of purine analogues with improved potency and lower toxicity. frontiersin.org |
| Preclinical Development | Predicting potential side effects and drug-drug interactions through analysis of large biological datasets. | Mining clinical databases to understand the association between uric acid levels and cardiometabolic traits. bohrium.com |
Mechanistic Investigations of 6 Methoxy 7 Methyl 7h Purine Analogues in Biological Systems in Vitro
Interactions with Key Enzymes and Receptors
The biological activity of purine (B94841) analogues is largely determined by their ability to interact with specific enzymes and receptors involved in purine metabolism and signaling. The introduction of a methoxy (B1213986) group at the C6 position and a methyl group at the N7 position can significantly alter the binding affinity and selectivity of the parent purine molecule.
Purine Nucleoside Phosphorylase (PNP): Purine nucleoside phosphorylase (PNP) is a critical enzyme in the purine salvage pathway, responsible for the reversible phosphorolytic cleavage of purine ribonucleosides and 2'-deoxyribonucleosides. nih.gov Its pivotal role in T-cell proliferation has made it a significant target for the development of immunosuppressive agents. nih.gov Inhibitors of PNP are explored for treating T-cell-related autoimmune diseases and cancers. nih.gov
Structural and kinetic studies of human PNP have been conducted with various purine analogues to understand the enzyme-ligand interactions that drive catalysis and inhibition. For instance, the N7-methylated purine analogue, 7-methyl-6-thio-guanosine, has been used as a synthetic substrate in PNP activity assays. nih.gov Crystallographic analysis of human PNP in complex with this analogue revealed specific conformational changes upon ligand binding, providing insights into how atomic substitutions on the purine ring affect enzyme binding and catalysis. nih.gov Such studies are crucial for designing novel and potent PNP inhibitors. nih.gov The investigation of 7-methylpurine derivatives continues to be a focus for developing highly effective PNP inhibitors for use as immunosuppressors. researchgate.net
Phosphodiesterases (PDEs): Cyclic nucleotide phosphodiesterases (PDEs) are a family of enzymes that degrade the second messengers cAMP and cGMP, thereby regulating a vast number of physiological processes. Purine-containing structures, such as methylxanthines, were among the first discovered PDE inhibitors. nih.gov Modern drug design focuses on creating purine analogues with improved potency and specificity for various PDE isozymes. nih.govnih.gov These inhibitors typically contain a ring system that mimics the endogenous purine substrate, allowing them to compete for the catalytic site. nih.gov A series of purine-based inhibitors have been developed and evaluated against several PDE family members, demonstrating that modifications to the purine scaffold can yield potent and selective compounds. nih.gov
Xanthine (B1682287) Oxidase (XO): Xanthine oxidase (XO) is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comnih.gov Elevated XO activity can lead to hyperuricemia and gout, making it a prime therapeutic target. nih.gov Allopurinol, a purine analogue, is a well-established clinical inhibitor of XO. mdpi.com Research into novel XO inhibitors often involves the synthesis and evaluation of new purine derivatives. Structure-activity relationship studies on 6-aminopurine (adenine) and its analogues have identified compounds with potent XO inhibitory activity. ntu.edu.tw For example, some modified purines exhibit inhibitory potentials comparable or superior to allopurinol, with kinetics ranging from competitive to non-competitive inhibition. ntu.edu.tw The search for new classes of XO inhibitors with improved efficacy and fewer side effects remains an active area of research. nih.gov
Table 1: Inhibitory Activity of Selected Purine Analogues Against Key Enzymes This table presents data for related purine analogues to infer the potential activity profile for 6-methoxy-7-methyl-7H-purine.
| Compound/Analogue Class | Target Enzyme | Finding/Activity | Reference |
|---|---|---|---|
| 7-Methyl-6-thio-guanosine | Purine Nucleoside Phosphorylase (PNP) | Acts as a synthetic substrate; structural studies inform inhibitor design. | nih.gov |
| Purine-based derivatives | Phosphodiesterase 7 (PDE7) | A series of purine analogues were identified as effective PDE7 inhibitors. | nih.gov |
| 6-Aminopurine (Adenine) | Xanthine Oxidase (XO) | IC50 = 10.89 ± 0.13 μM | ntu.edu.tw |
| 2-Chloro-6(methylamino)purine | Xanthine Oxidase (XO) | IC50 = 10.19 ± 0.10 μM; non-competitive inhibition. | ntu.edu.tw |
Adenosine (B11128) Receptors: Adenosine receptors (ARs) are a class of G protein-coupled receptors (P1 purinergic receptors) that are crucial in regulating a wide range of physiological functions. nih.govnih.gov They are classified into four subtypes: A1, A2A, A2B, and A3. The development of selective agonists and antagonists for these receptor subtypes is a major goal in pharmacology. nih.gov
Structure-activity relationship studies have shown that modifications at the N6 position of the purine ring are critical for affinity and selectivity. Notably, small N6 substitutions, including the methoxy group, have been found to confer high affinity for the human A3 adenosine receptor. nih.gov The presence of an N7-methyl group, as seen in 7-methylxanthine, can also contribute to adenosine receptor antagonism. uky.eduresearchgate.net The combination of a 6-methoxy and a 7-methyl group in a purine scaffold could therefore result in a unique ligand-binding profile, potentially with significant affinity and selectivity for specific adenosine receptor subtypes.
Purinergic Receptors: The broader family of purinergic receptors is divided into P1 receptors, which bind adenosine, and P2 receptors, which are activated by nucleotides like ATP and ADP. nih.gov P2 receptors are further subdivided into P2X ligand-gated ion channels and P2Y G protein-coupled receptors. nih.gov While P2 receptors are primarily activated by phosphorylated purines, the core purine structure of this compound makes it more likely to interact with P1 (adenosine) receptors. Its potential modulation of P2 receptors is less probable without the presence of a ribose and phosphate (B84403) moiety, but competitive antagonism cannot be entirely ruled out without specific binding studies.
Table 2: Interaction of Modified Purines with Adenosine Receptors This table highlights findings for related structures to predict the behavior of this compound.
| Purine Modification | Target Receptor | Observed Effect | Reference |
|---|---|---|---|
| N6-methoxy substitution | Human A3 Adenosine Receptor | Provides high binding affinity. | nih.gov |
| N6-methyl substitution | Human A3 Adenosine Receptor | Increases binding affinity. | nih.gov |
| 7-methylxanthine | Adenosine Receptors | Acts as an antagonist. | uky.eduresearchgate.net |
The inhibitory potential of purine analogues is quantified through various in vitro enzyme activity assays. These assays typically measure the rate of substrate conversion to product in the presence and absence of the inhibitor. From this data, the half-maximal inhibitory concentration (IC50) can be determined, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
For example, to evaluate XO inhibitors, a common assay measures the XO-catalyzed conversion of xanthine to uric acid by monitoring the increase in absorbance at 295 nm. ntu.edu.tw Kinetic analyses, such as Lineweaver-Burk plots, are then used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type). ntu.edu.tw Similarly, the activity of PNP can be assessed by monitoring the phosphorolysis of a substrate like 7-methyl-6-thio-guanosine. nih.gov Advanced techniques such as X-ray crystallography can be employed to visualize the inhibitor bound to the enzyme's active site, providing detailed structural information that explains the kinetic data and aids in the rational design of more potent molecules. nih.gov
Modulation of Cellular Metabolic Pathways (in vitro studies)
By interacting with key enzymes, purine analogues can significantly alter the flux of metabolites through cellular pathways, particularly those involved in nucleotide synthesis.
Eukaryotic cells synthesize purine nucleotides through two primary routes: the de novo synthesis pathway and the salvage pathway. The de novo pathway builds the purine ring from simpler precursors, while the salvage pathway recycles purine bases and nucleosides generated from nucleotide degradation. youtube.com
The purine salvage pathway is a critical metabolic route that reclaims purine bases for nucleotide synthesis, conserving cellular energy. nih.gov Key enzymes in this pathway include PNP and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). youtube.com An analogue like this compound, by potentially inhibiting an enzyme such as PNP, would directly interfere with this recycling process. nih.gov Inhibition of the salvage pathway can have significant consequences; for example, in T-lymphocytes, a functional salvage pathway is essential, and its inhibition leads to apoptosis, which is the basis for using PNP inhibitors as immunosuppressants. nih.gov Disruption of the salvage pathway forces cells to become more dependent on the energy-intensive de novo synthesis pathway to meet their purine nucleotide requirements.
The de novo purine synthesis (DNPS) pathway involves a sequence of ten enzymatic steps. Under conditions of purine depletion, the six enzymes required for this pathway have been observed to co-localize within the cytoplasm of human cells to form a transient, dynamic metabolic complex known as the purinosome. nih.gov The formation of these purinosome bodies is thought to enhance the efficiency of the DNPS pathway by channeling metabolic intermediates between enzymes. nih.gov
Metabolic Flux Analysis in Purine Metabolism
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. By using isotope-labeled molecules, such as those containing ¹³C or ¹⁵N, researchers can trace the path of atoms through metabolic pathways and determine the flux, or turnover rate, of various metabolites. This approach provides a detailed understanding of the contributions of different pathways to cellular metabolism.
While specific studies employing MFA to investigate the direct effects of this compound on purine metabolism are not available in the current scientific literature, the methodology is well-established for studying related processes. For instance, ¹³C-MFA has been extensively used to analyze central carbon metabolism, including the glycolysis, pentose (B10789219) phosphate pathway (PPP), and tricarboxylic acid (TCA) cycle, all of which are interconnected with nucleotide biosynthesis. Tracers like [1,2-¹³C] glucose are used to measure fluxes in glycolysis and the PPP, while [U-¹³C] glutamine is employed to analyze the TCA cycle. Such analyses can reveal how cells adjust their metabolic networks in response to genetic or environmental changes.
In the context of purine metabolism, MFA could theoretically be used to determine how a compound like this compound or its analogues might alter the flow of precursors into the de novo and salvage pathways for purine synthesis. By quantifying changes in the flux through these pathways in the presence of the compound, researchers could identify specific enzymatic steps that are either inhibited or activated.
Table 1: Key Concepts in Metabolic Flux Analysis (MFA)
| Concept | Description |
| Isotope Tracers | Molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N) that are introduced into a biological system to track metabolic pathways. |
| Metabolic Steady State | A condition where the concentrations of intracellular metabolites and metabolic fluxes are constant over time. |
| Flux Balance Analysis (FBA) | A mathematical approach to model metabolic networks and predict metabolic fluxes that optimize a specific cellular objective, such as growth. |
| Isotopomer | Molecules that have the same chemical formula and atomic connectivity but differ in the isotopic composition of their atoms. |
Cellular Mechanisms of Action (without therapeutic claims)
The cellular mechanisms of action for purine analogues are diverse, often involving interference with essential cellular processes like nucleotide synthesis and signal transduction.
Interference with Nucleotide Synthesis (general mechanisms of purine antimetabolites)
Purine antimetabolites are structurally similar to natural purine bases and can disrupt the synthesis of purine nucleotides, which are essential for DNA and RNA synthesis. These compounds can exert their effects through several general mechanisms.
One primary mechanism is the inhibition of key enzymes in the de novo purine biosynthesis pathway. This pathway builds purine rings from simpler molecules. For example, some purine analogues can inhibit glutamine phosphoribosyl pyrophosphate amidotransferase, the enzyme that catalyzes the first committed step in this pathway. By blocking this or other enzymes in the pathway, the synthesis of inosine (B1671953) monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP), is reduced.
Another mechanism involves the metabolic activation of the purine analogue into a fraudulent nucleotide. This fraudulent nucleotide can then be incorporated into DNA or RNA, leading to dysfunction. Alternatively, the activated analogue can allosterically inhibit enzymes in the nucleotide synthesis pathways. For instance, the accumulation of fraudulent nucleotides can lead to feedback inhibition of enzymes like phosphoribosyl pyrophosphate (PRPP) synthetase or the enzymes responsible for the conversion of IMP to AMP and GMP.
Table 2: General Mechanisms of Purine Antimetabolites in Nucleotide Synthesis
| Mechanism | Description | Example Target Enzymes |
| Enzyme Inhibition | Direct inhibition of enzymes involved in the de novo or salvage pathways of purine synthesis. | Glutamine phosphoribosyl pyrophosphate amidotransferase, IMP dehydrogenase |
| Metabolic Activation | Conversion of the purine analogue into a fraudulent nucleotide that can inhibit subsequent enzymatic steps. | PRPP synthetase (via feedback inhibition) |
| Incorporation into Nucleic Acids | Incorporation of the fraudulent nucleotide into DNA or RNA, leading to chain termination or altered function. | DNA polymerases, RNA polymerases |
Roles in Signal Transduction Processes
Purine analogues and modifications to purine molecules can play significant roles in cellular signal transduction. Signal transduction pathways are the mechanisms by which cells respond to external stimuli, leading to changes in gene expression, cell proliferation, and other cellular processes.
While the specific role of this compound in signal transduction is not characterized, the structural motifs of a methoxy group at the 6-position and a methyl group at the 7-position suggest potential interactions with cellular signaling components. For example, methylation of purine bases is a known biological modification that can influence cellular processes.
Many signal transduction pathways involve G protein-coupled receptors (GPCRs) and downstream effectors that produce second messengers like cyclic AMP (cAMP). These pathways often involve a cascade of protein kinases that phosphorylate target proteins, thereby altering their activity. Purine analogues can potentially modulate these pathways by acting as agonists or antagonists of purine receptors (e.g., adenosine receptors) or by interfering with the function of kinases that use ATP (a purine nucleotide) as a phosphate donor.
Furthermore, some signaling pathways are closely linked to cellular metabolism and can be affected by changes in nucleotide pools. The activation of certain pathways, such as the MAPK/ERK pathway, is crucial for cell proliferation and can be influenced by the availability of nucleotides for DNA synthesis. Therefore, a purine analogue that interferes with nucleotide synthesis could indirectly affect these signaling pathways.
Table 3: Key Signaling Pathways Potentially Influenced by Purine Analogues
| Pathway | Key Components | Cellular Function |
| G Protein-Coupled Receptor (GPCR) Signaling | GPCRs, G proteins, Adenylyl cyclase, cAMP | Response to hormones and neurotransmitters |
| MAPK/ERK Pathway | Ras, Raf, MEK, ERK | Cell proliferation, differentiation, and survival |
| Phosphoinositide 3-kinase (PI3K) Pathway | PI3K, Akt, mTOR | Cell growth, metabolism, and survival |
Advanced Analytical and Characterization Techniques for 6 Methoxy 7 Methyl 7h Purine Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of 6-Methoxy-7-methyl-7H-purine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 15N, 2D NMR, NOESY, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, characteristic signals are expected for the two protons on the purine (B94841) ring (H-2 and H-8), the three protons of the methoxy (B1213986) group (-OCH₃), and the three protons of the N-methyl group (N-CH₃). The chemical shifts of the purine protons are typically found in the downfield region due to the aromatic nature of the ring system. mdpi.com
¹³C NMR: Carbon NMR is used to determine the number and type of carbon atoms. The spectrum of this compound would show distinct signals for each of the six carbon atoms in the purine core, as well as for the methoxy and N-methyl carbons. The identity of 6-bromo-7-methylpurine, a related compound, has been confirmed using ¹³C-NMR. nih.gov
2D NMR Techniques: Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the precise placement of substituents. HMBC reveals long-range correlations between protons and carbons (typically 2-3 bonds away). For instance, it can confirm the connectivity between the methoxy group's protons and the C-6 carbon of the purine ring, and between the N-methyl protons and the N-7 nitrogen (via correlations to C-5 and C-8), thus distinguishing the 7-methyl isomer from other potential N-methylated isomers.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | ~8.9 | - |
| H-8 | ~8.3 | - |
| -OCH₃ | ~4.1 | ~55 |
| N-CH₃ | ~3.9 | ~33 |
| C-2 | - | ~152 |
| C-4 | - | ~151 |
| C-5 | - | ~123 |
| C-6 | - | ~160 |
| C-8 | - | ~145 |
Mass Spectrometry (MS) (e.g., High-Resolution MS, LC-MS/MS for identification and quantification)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of this compound. This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other molecules with the same nominal mass. The identity of related purine derivatives has been confirmed using HRMS. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the detection sensitivity and specificity of tandem mass spectrometry. LC-MS/MS is the method of choice for quantifying low levels of purine metabolites in complex biological matrices like plasma or urine. nih.govnih.gov In a typical LC-MS/MS experiment, the parent ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce characteristic product ions, which are then monitored for highly specific and sensitive quantification.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₈N₄O |
| Monoisotopic Mass | 164.0698 Da |
| Predicted [M+H]⁺ (HRMS) | 165.0771 Da |
| Example LC-MS/MS Transition | m/z 165 → [Product Ions] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The purine ring system of this compound contains a chromophore that absorbs UV light at specific wavelengths. The resulting spectrum provides a characteristic fingerprint that can be used for identification and quantification. The structures of related purine derivatives isolated from natural sources have been established in part through the analysis of their spectroscopic data, including UV-Vis. nih.gov
| Solvent | λmax (nm) |
|---|---|
| Methanol (B129727) or Ethanol | ~250 - 260 nm |
Chromatographic Separation Techniques
Chromatography is essential for separating this compound from reaction impurities, starting materials, and other isomers, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. For this compound, a reversed-phase HPLC method is typically employed. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). The purity is determined by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. HPLC is also critical for separating the target N-7 methylated isomer from any potential N-9 methylated byproduct that may form during synthesis. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Retention Time | Compound-specific (e.g., ~10-12 min) |
Ultra-High-Performance Liquid Chromatography (UHPLC) for Metabolite Profiling
Ultra-High-Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses columns with smaller particles (<2 µm), resulting in significantly faster analysis times and higher resolution. When coupled with mass spectrometry (UHPLC-MS/MS), it is an exceptionally powerful tool for metabolite profiling in biological systems. mdpi.com This technique would be employed to study the metabolic fate of this compound, allowing for the rapid separation and sensitive detection of the parent compound and its potential metabolites in complex biological samples. The increased speed and efficiency of UHPLC allow for higher sample throughput, which is crucial for large-scale metabolomics studies. mdpi.com
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Rapid gradient (e.g., 5% to 95% B over 4 minutes) |
| Flow Rate | 0.4 mL/min |
| Detection | Tandem Mass Spectrometry (MS/MS) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable in elucidating the exact molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound.
While crystallographic data for closely related purine derivatives exist, this information cannot be directly extrapolated to this compound due to the influence of substituent groups on the crystal packing and molecular conformation. The presence of the methoxy group at the 6-position and the methyl group at the 7-position will uniquely influence the electronic distribution and steric factors, which in turn dictate the solid-state architecture.
A typical X-ray crystallography study of this compound would involve:
Crystal Growth: Obtaining single crystals of sufficient quality, which can be a challenging step.
Data Collection: Exposing the crystal to a beam of X-rays and collecting the diffraction pattern.
Structure Solution and Refinement: Using computational methods to solve the phase problem and refine a model of the atomic positions.
The resulting data would be presented in a crystallographic information file (CIF) and would include key parameters such as:
Crystal System: (e.g., monoclinic, orthorhombic)
Space Group: The symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position of each atom in the unit cell.
This information is crucial for understanding the fundamental solid-state properties of this compound and for rational drug design and materials science applications. However, at present, there is no publicly available crystallographic data for this specific compound.
Future Directions and Emerging Research Avenues for 6 Methoxy 7 Methyl 7h Purine
Development of Novel Synthetic Routes with Enhanced Regioselectivity and Efficiency
A primary challenge in the synthesis of N7-substituted purines is achieving high regioselectivity. Direct alkylation of a purine (B94841) core often yields a mixture of N7 and N9 isomers, with the N9 regioisomer typically being the more thermodynamically stable and predominant product. nih.govacs.org Therefore, a crucial area of future research is the development of novel synthetic methodologies that favor the formation of the N7-methyl group in 6-Methoxy-7-methyl-7H-purine.
Current methods for preparing N7-alkylated purines can be complex or result in isomeric mixtures. nih.govacs.org Strategies often begin with precursors like 6-chloropurine (B14466), which serves as a versatile intermediate for further derivatization. nih.gov However, controlling the site of alkylation remains a significant hurdle.
Future synthetic strategies could focus on several promising areas:
Catalyst Development : Research into new catalysts that can direct alkylation specifically to the N7 position is paramount. For instance, methodologies have been developed for the direct, kinetically controlled N7-tert-alkylation of 6-substituted purines using specific catalysts like SnCl₄ with N-trimethylsilylated purines. nih.gov Exploring a range of Lewis acids and transition metal catalysts could lead to highly regioselective methods for methylation.
Precursor-Directed Synthesis : Synthesizing the purine ring from imidazole (B134444) precursors offers an alternative route that can provide better control over the substitution pattern. mdpi.com This approach involves building the purine core from a pre-functionalized imidazole, which can pre-install the necessary N7-methyl group, thereby avoiding the regioselectivity issues of direct alkylation.
Influence of C6-Substituents : The nature of the substituent at the C6 position can influence the electronic properties of the purine ring and, consequently, the regioselectivity of substitution reactions. nih.gov Systematic studies on how the 6-methoxy group of the target compound influences the reactivity of the N7 and N9 positions could provide valuable insights for optimizing reaction conditions to favor N7-methylation.
Table 1: Comparison of Potential Synthetic Strategies for N7-Regioselective Alkylation
| Synthetic Strategy | Description | Potential Advantages | Challenges |
|---|---|---|---|
| Direct Catalytic Alkylation | Direct methylation of a 6-methoxypurine (B85510) precursor using a regioselective catalyst. | Potentially fewer synthetic steps; high efficiency. | Requires discovery of a highly specific catalyst; overcoming thermodynamic preference for N9 isomer. nih.govacs.org |
| Imidazole Precursor Route | Construction of the purine ring from a pre-methylated imidazole intermediate. mdpi.com | Excellent control over regioselectivity; avoids isomeric mixtures. | May involve a longer synthetic sequence; optimization of cyclization steps needed. |
| N9-Blocking Group Strategy | Temporarily blocking the N9 position with a removable group to force methylation at N7, followed by deprotection. | High regioselectivity can be achieved. | Adds extra steps for protection and deprotection, potentially lowering overall yield. |
Discovery of Undiscovered Biological Targets and Mechanisms
The vast structural diversity of purine derivatives corresponds to a wide spectrum of biological activities, including anticancer, antifungal, and antimicrobial properties. scielo.org.mxjuniperpublishers.com Given that this compound is structurally analogous to other biologically active purines, a key future direction is the systematic screening and discovery of its biological targets and mechanisms of action.
Derivatives of 6-substituted purines have shown promising results in various biological assays. For example, certain 6-morpholino and 6-amino-9-sulfonylpurine derivatives exhibit antiproliferative activity against human carcinoma and leukemia cells. nih.gov Similarly, a related compound, 6-fluoro-7-methyl-7H-purine, has been identified as a potential antitumor agent through its inhibition of key enzymes in cancer cell proliferation, such as EGFR and HER2. smolecule.com Other modified purines have demonstrated antifungal activity against various fungal strains. scielo.org.mxresearchgate.net
Future research should involve:
High-Throughput Screening (HTS) : Subjecting this compound to a broad panel of HTS assays against various cell lines (e.g., cancer, microbial) and enzyme targets (e.g., kinases, polymerases) to identify potential bioactivity.
Target Identification : Once a biological effect is observed, advanced techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify the specific molecular targets within the cell.
Mechanism of Action Studies : Following target identification, detailed biochemical and cellular assays will be necessary to elucidate the precise mechanism by which the compound exerts its biological effect.
Table 2: Known Biological Activities of Structurally Related Purine Analogs
| Compound Class | Observed Biological Activity | Potential Area of Investigation for this compound |
|---|---|---|
| 6-Substituted Purines | Antifungal, antitubercular, antitumor, antimicrobial. scielo.org.mxresearchgate.net | Screening for broad-spectrum antimicrobial and anticancer properties. |
| 6-Fluoro-7-methyl-7H-purine | Antitumor (EGFR/HER2 inhibition). smolecule.com | Investigation of kinase inhibitory activity, particularly in cancer pathways. |
| 6-Morpholino/Amino-9-sulfonylpurines | Antiproliferative against carcinoma and leukemia cells. nih.gov | Evaluation of effects on cell cycle and proliferation in various cancer cell lines. |
| Mercaptopurines | Anticancer, immunosuppressive. nih.gov | Exploring effects on nucleotide metabolism and immune cell function. |
Integration of Machine Learning and AI in Computational Design and Prediction
For this compound, AI and ML can be leveraged in several ways:
Predictive Modeling : ML algorithms can be trained on existing data from large chemical libraries of purine analogs to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of this compound and its hypothetical derivatives. aurigeneservices.com This allows for the in silico screening of many potential compounds before committing to costly and time-consuming laboratory synthesis. nih.gov
Generative AI for De Novo Design : Generative models, such as Generative Adversarial Networks (GANs), can design entirely new molecules. nih.gov By providing the model with the this compound scaffold and a set of desired properties (e.g., high affinity for a specific cancer target, low toxicity), these AI systems can generate novel, optimized structures for synthesis and testing. silstonegroup.com
Target Identification and Validation : AI tools can analyze complex biological data from genomics, proteomics, and clinical studies to identify and validate novel biological targets for which purine-based inhibitors might be effective. silstonegroup.comnih.gov
Table 3: Applications of AI/ML in the Research Pipeline for Purine Analogs
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Target Identification | Analyzing biological data to pinpoint proteins or genes associated with a disease that could be modulated by a small molecule. silstonegroup.com | Suggesting novel, high-potential biological targets for the compound. |
| Virtual Screening | Using computational models to predict the binding affinity of a molecule to a specific target, screening large virtual libraries. aurigeneservices.com | Rapidly assessing the potential of the compound against a wide range of known targets. |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of a compound. | Prioritizing derivatives with favorable drug-like properties early in the discovery process. |
| Generative Design | Designing novel molecular structures with optimized properties for a specific biological target. silstonegroup.comnih.gov | Creating new, more potent, and selective derivatives based on the this compound scaffold. |
Exploration of Bio-orthogonal Reactions for Derivatization
Bio-orthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.orgnih.gov These reactions provide a powerful toolkit for chemical biologists to label, track, and study molecules in their native environment. nih.govacs.org A significant future direction for this compound is to develop derivatives amenable to bio-orthogonal reactions.
This typically involves a two-step process: first, a bio-orthogonal functional group (a "chemical reporter" or "handle," such as an azide (B81097) or an alkyne) is incorporated into the molecule of interest through chemical synthesis. nih.gov Second, a probe molecule containing the complementary reactive group (e.g., a fluorescent dye attached to a cyclooctyne) is introduced, which then selectively and covalently attaches to the reporter-tagged molecule within a complex biological milieu like a living cell. acs.orgyoutube.com
For this compound, this could involve:
Synthesis of "Clickable" Analogs : Developing synthetic routes to install a bio-orthogonal handle, such as an azide or a terminal alkyne, onto the purine scaffold. This could be achieved by modifying the synthetic precursors or by post-synthetic modification.
In-Cellular Imaging and Tracking : Once a "clickable" analog is synthesized, it can be introduced to cells. A fluorescent probe can then be attached via a bio-orthogonal reaction (e.g., copper-free click chemistry), allowing for the visualization of the compound's uptake, subcellular localization, and dynamic behavior in real-time. nih.gov
Target Engagement and Identification : By attaching affinity tags or photo-crosslinkers via bio-orthogonal ligation, researchers can perform experiments to identify the specific binding partners of this compound inside the cell, providing direct evidence of its molecular targets.
Table 4: Prominent Bio-orthogonal Reactions for Potential Derivatization
| Reaction | Bio-orthogonal Groups | Key Features |
|---|---|---|
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and a strained cyclooctyne. | Copper-free ("click chemistry"), fast, and highly selective in biological systems. wikipedia.org |
| Staudinger Ligation | Azide and a triarylphosphine. | One of the first bio-orthogonal reactions developed; forms a stable amide bond. wikipedia.orgyoutube.com |
| Tetrazine Ligation | Tetrazine and a strained alkene (e.g., trans-cyclooctene). | Extremely fast reaction kinetics, ideal for tracking dynamic processes. wikipedia.orgnih.gov |
| Oxime/Hydrazone Formation | Aldehyde/ketone and an aminooxy/hydrazine. | Useful for conjugating molecules under mild physiological conditions. nih.gov |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 6-Methoxy-7-methyl-7H-purine, and how are they experimentally determined?
- Answer : The compound has a molecular formula of C₇H₈N₄O and a molecular weight of 164.166 g/mol. Its melting point is 200°C (determined via crystallization in benzene/heptane). Key properties are measured using IR spectroscopy (e.g., Perkin-Elmer 21 grating instrument) and NMR for structural validation. For purity assessment, high-performance liquid chromatography (HPLC) or mass spectrometry is recommended .
Q. How is the structure of this compound confirmed in synthetic or isolated samples?
- Answer : Structural confirmation relies on spectral
- IR spectroscopy : Peaks at ~1085 cm⁻¹ (methoxy group stretching) and other region-specific absorptions .
- NMR : Distinct signals for the methoxy (-OCH₃) and methyl (-CH₃) groups. For example, the 7-methyl group appears as a singlet in ¹H NMR due to restricted rotation .
- UV-Vis : Absorption maxima at 210 nm (log ε 4.2), 246 nm (log ε 3.6), and 284 nm (log ε 3.9) in methanol, characteristic of purine derivatives .
Q. What are the recommended storage and handling protocols for this compound?
- Answer : Store below -20°C in airtight containers under inert gas (e.g., nitrogen). Avoid exposure to heat, sparks, or open flames (P210). Use personal protective equipment (PPE) and follow institutional safety guidelines for carcinogenic/mutagenic compounds. Refer to safety data sheets (SDS) for spill response and disposal .
Advanced Research Questions
Q. How can synthetic routes to this compound be optimized for higher yields?
- Answer : Optimize alkylation and methoxylation steps:
- Alkylation : Use NaH in anhydrous THF under nitrogen to minimize side reactions (e.g., demethylation). Monitor reaction progress via TLC .
- Methoxylation : Replace traditional methylating agents (e.g., CH₃I) with dimethyl sulfate in controlled pH conditions to reduce byproducts. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield to ~70% .
Q. How do solvent polarity and temperature affect the stability of this compound during experimental workflows?
- Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may accelerate degradation at >50°C. In aqueous buffers, stability decreases at pH <3 or >9 due to hydrolysis of the methoxy group. Stability studies using accelerated thermal gravimetric analysis (TGA) and HPLC monitoring are advised .
Q. What analytical techniques resolve contradictions in spectral data for this compound derivatives?
- Answer : Conflicting NMR/IR data may arise from tautomerism or impurities. Strategies include:
- Multi-spectral correlation : Combine ¹³C NMR, DEPT, and HSQC to assign ambiguous signals.
- Isotopic labeling : Use deuterated solvents to suppress interfering peaks.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .
Q. What biological activity mechanisms are associated with this compound, and how are they studied?
- Answer : Isolated from marine organisms (e.g., Symplegma rubra), it exhibits potential as an antiparasitic or kinase inhibitor. In vitro assays (e.g., enzyme inhibition, cytotoxicity) are performed using UV-Vis spectrophotometry (monitoring λmax at 284 nm) and LC-MS for metabolite profiling. Dose-response curves (IC₅₀) and molecular docking simulations elucidate mechanism-of-action .
Q. How can researchers address low reproducibility in synthesizing this compound analogs?
- Answer : Reproducibility issues often stem from oxygen sensitivity or trace metal contamination. Mitigation steps:
- Use Schlenk-line techniques for air-sensitive steps.
- Pre-treat solvents with molecular sieves.
- Validate reaction progress using inline FTIR or GC-MS.
- Report detailed synthetic protocols (e.g., equivalents, stirring rate) to ensure replicability .
Methodological Resources
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